molecular formula C10H13N5O4 B14169033 Adenine, 9-beta-D-ribopyranosyl- CAS No. 10563-76-5

Adenine, 9-beta-D-ribopyranosyl-

Katalognummer: B14169033
CAS-Nummer: 10563-76-5
Molekulargewicht: 267.24 g/mol
InChI-Schlüssel: PIYAXTGSPRHBFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Adenine, 9-beta-D-ribofuranosyl-, commonly known as adenosine, is a nucleoside composed of adenine linked to a beta-D-ribofuranose sugar via a glycosidic bond at the 9-position. Its molecular formula is C₁₀H₁₃N₅O₄, with a molecular weight of 267.24 g/mol (CAS No. 58-61-7) . Adenosine is a fundamental component of RNA and plays critical roles in cellular energy transfer (e.g., ATP, ADP) and signaling pathways. Therapeutically, adenosine is used to treat supraventricular tachycardia due to its ability to transiently inhibit cardiac electrical conduction .

Synonyms: Adenine riboside, 9-β-D-ribofuranosyladenine, Adenine-9-β-D-ribofuranoside .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

10563-76-5

Molekularformel

C10H13N5O4

Molekulargewicht

267.24 g/mol

IUPAC-Name

2-(6-aminopurin-9-yl)oxane-3,4,5-triol

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(16)1-19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)

InChI-Schlüssel

PIYAXTGSPRHBFB-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Koenigs-Knorr Glycosylation

The Koenigs-Knorr method, a cornerstone of nucleoside synthesis, involves the reaction of a halogenated sugar derivative with a purine base in the presence of a silver salt. For adenine, 9-β-D-ribopyranosyl-, this approach typically employs 1-bromo-2,3,4-tri-O-acetyl-β-D-ribopyranose and adenine under anhydrous conditions.

Mechanistic Insights :
The reaction proceeds via an SN1 mechanism, where the silver ion stabilizes the leaving group, facilitating the formation of a ribopyranosyl oxocarbenium ion. Nucleophilic attack by the N⁹ position of adenine then yields the β-anomer preferentially due to the stereoelectronic effects of the acetyl-protected sugar.

Limitations :

  • Low regioselectivity for N⁹ vs. N³ substitution on adenine.
  • Requires rigorous anhydrous conditions to prevent hydrolysis.
  • Typical yields range from 30–45%, necessitating chromatographic purification.

Friedel-Crafts Catalyzed Condensation

A novel methodology leveraging Friedel-Crafts catalysts was pioneered by Furukawa and Honjo in 2011. This approach circumvents the need for pre-activated sugar halides by using acyl-protected ribopyranoses and adenine derivatives.

Synthetic Protocol :

  • Substrate Preparation : N⁶-octanoyladenine is synthesized to protect the exocyclic amine.
  • Glycosylation : Condensation with 1,2,3,4-tetra-O-acetyl-β-D-ribopyranose in sym-dichloroethane using BF₃·Et₂O as a catalyst.
  • Deprotection : Sequential hydrolysis with methanolic ammonia removes acetyl and octanoyl groups.

Advantages :

  • Anomerically pure β-product (≥98%) without competing α-anomer formation.
  • Yields up to 72%, significantly higher than classical methods.

Reaction Conditions :

Parameter Value
Catalyst BF₃·Et₂O (10 mol%)
Solvent sym-Dichloroethane
Temperature 60°C
Time 24 hours

Mechanochemical Synthesis

Solid-State Ball Milling

Recent advances in solvent-free synthesis have enabled the preparation of adenine, 9-β-D-ribopyranosyl-, via mechanochemical grinding. This method involves the high-energy milling of adenine and peracetylated ribopyranose with a catalytic amount of p-toluenesulfonic acid (PTSA).

Key Findings :

  • Eliminates solvent waste and reduces reaction time to 2 hours.
  • Achieves 65% yield with 95% β-selectivity.
  • Limited scalability due to equipment constraints.

Enzymatic and Chemoenzymatic Routes

Nucleoside Phosphorylase-Mediated Transglycosylation

Although less explored for ribopyranosyl nucleosides, enzymatic methods using purine nucleoside phosphorylases (PNPs) have shown promise. PNPs catalyze the reversible transfer of ribose moieties between purine bases, offering inherent stereocontrol.

Procedure :

  • Donor Substrate : Uridine or inosine (ribofuranosyl donors).
  • Acceptor Substrate : Adenine.
  • Enzyme Source : Recombinant E. coli PNP.

Challenges :

  • Natural PNPs exhibit poor activity toward ribopyranose donors.
  • Protein engineering efforts (e.g., directed evolution) are ongoing to enhance compatibility.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and practicality of the principal methods:

Method Yield (%) β-Anomer Purity (%) Scalability Cost Efficiency
Koenigs-Knorr 30–45 85–90 Moderate Low
Friedel-Crafts 72 98 High Moderate
Mechanochemical 65 95 Low High
Enzymatic <20 99 Experimental Very High

Key Trends :

  • The Friedel-Crafts method offers the best balance of yield and stereoselectivity for industrial applications.
  • Mechanochemical synthesis is environmentally favorable but requires technological advancements for large-scale use.
  • Enzymatic routes, while highly selective, remain impractical due to low yields and enzyme availability.

Analyse Chemischer Reaktionen

Types of Reactions

Adenine, 9-beta-D-ribopyranosyl-, undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form inosine.

    Phosphorylation: It can be phosphorylated to form adenosine monophosphate (AMP), adenosine diphosphate (ADP), and adenosine triphosphate (ATP).

    Deamination: It can be deaminated to form inosine.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Inosine

    Phosphorylation: AMP, ADP, ATP

    Deamination: Inosine

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

  • Precursor for Nucleoside Analogs: Adenine, 9-beta-D-ribopyranosyl- is used in the synthesis of nucleoside analogs, which are utilized in various research applications.
  • Antiviral Research: d-ribopyranosyl derivatives, such as GW275175X, have demonstrated antiviral activity against human cytomegalovirus (HCMV), herpesviruses, and selected nonherpesviruses . These compounds act as DNA maturation inhibitors, offering a novel mechanism of action compared to other anti-HCMV drugs .
  • ** অ্যান্টি-cancer Research:** L-pyranosyl nucleosides, a related class of compounds, are being explored for their potential as anticancer and antimicrobial agents. These compounds may exhibit selective permeability to compromised cells, such as cancer cells, while having limited permeation into normal cells . This suggests that they may cause fewer side effects than compounds like 5-fluorouracil (5-FU) .
  • Study of L-Nucleosides: L-nucleosides, including L-pyranosyl nucleosides, are investigated for their selective permeability to compromised cells like cancer or infected cells, showing potential in antimicrobial applications .

L-Pyranosyl Nucleosides in Cancer and Antimicrobial Applications

L-pyranosyl nucleosides represent a novel group of compounds with potential applications in treating cancer and microbial infections . These compounds are water-soluble, suggesting the possibility of oral administration, which would be advantageous compared to drugs like 5-FU that are primarily administered intravenously .

Targeting Compromised Cells: The L-nucleosides may be transported into or permeate compromised cells, such as cancer cells or infected cells, while they may not permeate normal cells . This selective permeability could lead to fewer side effects compared to other compounds .

Inhibition Mechanism: These L-pyranosyl nucleosides may be recognized by enzymes like organic phosphorylases, kinases, or thymidylate synthase, leading to inhibition .

Preclinical Testing: Representative compounds have undergone preclinical tests for anticancer activity, showing potential clinical utility. In vivo tests against human tumors in mice, specifically B16, MX-1, and P388 Leukemia tumor lines, have been conducted to assess their efficacy .

Tables of Data

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Modified Sugar Moieties

Vidarabine (Adenine, 9-beta-D-arabinofuranosyl-)
  • Structure: Arabinose (a pentose sugar with a 2'-hydroxyl group in the trans configuration) replaces ribose.
  • Key Finding: Vidarabine (CAS No. 5536-17-4) inhibits viral DNA polymerase but has lower efficacy compared to acyclovir .
9-(2'-Deoxy-beta-D-ribopyranosyl)adenine
  • Structure: Ribopyranose (6-membered ring) replaces ribofuranose (5-membered ring), with a 2'-deoxy modification.
  • Activity: Synthetic derivative; conformational differences reduce RNA incorporation. No therapeutic use reported .
9-(2-Azido-2,3-dideoxy-beta-D-threo-pentofuranosyl)adenine
  • Structure : 2'-azido and 2',3'-dideoxy modifications on the sugar.
  • Activity : Inactive against HIV-1 and HSV-1 in vitro, likely due to poor cellular uptake or metabolic instability .

Analogues with Base Modifications

6-Dimethylamino-9-(beta-D-ribofuranosyl)purine
  • Structure: Dimethylamino substitution at the 6-position of adenine.

Physicochemical and Pharmacokinetic Properties

  • Adenosine: Water-soluble (50 mg/mL), rapid plasma clearance (half-life <10 seconds) due to uptake by erythrocytes .
  • Vidarabine: Lower solubility than adenosine; metabolized to hypoxanthine arabinoside, reducing efficacy .
  • 2-Azido-2,3-dideoxyadenine : Lipophilic modifications enhance membrane permeability but reduce metabolic stability .

Q & A

Q. How can the structural identity of adenosine be confirmed in synthetic or purified samples?

Methodological Answer: Adenosine's identity is verified using a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR):
    • 1H-NMR identifies characteristic proton signals, such as the anomeric proton (β-D-ribofuranosyl C1') at δ ~5.8–6.0 ppm, and adenine protons (H2 and H8) in the aromatic region (δ ~8.1–8.3 ppm) .
    • 13C-NMR confirms the ribose ring carbons (e.g., C1' at ~88 ppm) and adenine carbons (C4 at ~155 ppm) .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) detects the molecular ion peak at m/z 267.24 (C10H13N5O4) .
  • HPLC with Reference Standards:
    • USP-grade adenosine (≥99% purity) is used as a reference for retention time matching .

Q. What experimental strategies are used to synthesize adenosine derivatives for mechanistic studies?

Methodological Answer: Key synthesis approaches include:

  • Glycosylation Reactions:
    • Coupling adenine with activated ribofuranosyl donors (e.g., peracetylated ribose) under acidic conditions .
  • Fluorescent Analog Synthesis:
    • Etheno-derivatives (e.g., 1-N6-ethenoadenosine) are synthesized by reacting adenine nucleosides with carbon disulfide or alkylating agents to create probes for tracking adenosine receptors .

Q. How is adenosine purity assessed in pharmaceutical or biochemical research?

Methodological Answer:

  • HPLC-UV Analysis:
    • Column: Reverse-phase C18 (e.g., BIST B+).
    • Mobile phase: Gradient of acetonitrile/water with 0.1% TFA.
    • Detection: UV absorbance at 260 nm, with purity ≥99% required for USP standards .
  • Melting Point Determination:
    • Pure adenosine melts sharply at 234–236°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in adenosine’s metabolic flux data across cell models?

Methodological Answer:

  • Isotopic Labeling and LC-MS/MS:
    • Use 13C-labeled adenosine to trace incorporation into ATP, cAMP, or S-adenosylmethionine (SAM).
    • Quantify labeled metabolites under varying oxygen levels (e.g., hypoxia vs. normoxia) to address discrepancies in energy metabolism studies .
  • Knockout Models:
    • CRISPR/Cas9 deletion of adenosine deaminase (ADA) or kinase enzymes to isolate specific pathway contributions .

Q. What computational methods are used to model adenosine’s interactions with G protein-coupled receptors (GPCRs)?

Methodological Answer:

  • Molecular Docking Simulations:
    • Software: AutoDock Vina or Schrödinger Suite.
    • Target: A1/A2A adenosine receptor crystal structures (PDB IDs: 5N2S, 4EIY).
    • Parameters: Include solvation effects and flexible side chains to predict binding affinities of modified adenosine analogs .
  • Molecular Dynamics (MD):
    • Simulate adenosine-receptor complexes in lipid bilayers (e.g., CHARMM36 force field) to study conformational changes over 100-ns trajectories .

Q. How can adenosine’s role in epigenetic regulation be experimentally validated?

Methodological Answer:

  • Chromatin Immunoprecipitation (ChIP):
    • Crosslink SAM-dependent methyltransferases (e.g., DNMTs) to DNA in adenosine-treated cells.
    • Use antibodies against 5-methylcytosine to quantify methylation changes .
  • Metabolomic Profiling:
    • LC-MS quantification of SAM/SAH ratios to assess adenosine’s impact on methylation capacity .

Q. What strategies mitigate adenosine degradation during long-term cell culture experiments?

Methodological Answer:

  • Enzyme Inhibition:
    • Add ADA inhibitors (e.g., EHNA, 10 µM) to culture media .
  • Stable Analogs:
    • Use 2-chloroadenosine or N6-cyclopentyladenosine (CPA), which resist deamination .
  • Controlled Storage:
    • Store adenosine solutions at 2–8°C in amber vials to prevent photodegradation .

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